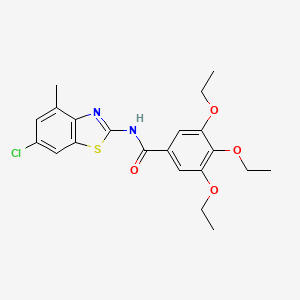

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide

Description

N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide is a benzothiazole-derived compound characterized by a chloro-methyl-substituted benzothiazole core linked to a triethoxybenzamide moiety. Benzothiazoles are heterocyclic systems known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O4S/c1-5-26-15-9-13(10-16(27-6-2)19(15)28-7-3)20(25)24-21-23-18-12(4)8-14(22)11-17(18)29-21/h8-11H,5-7H2,1-4H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQJXTOYBYVZDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C=C(C=C3C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chloro-3-methylbenzoic acid, under acidic conditions. The resulting 6-chloro-4-methyl-1,3-benzothiazole is then reacted with 3,4,5-triethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted benzothiazoles.

Scientific Research Applications

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide is not well-documented. its structure suggests potential interactions with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound shares a benzothiazole core with N-methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2, ), but differs in substituents and functional groups:

- Benzothiazole vs.

- Substituents : The chloro-methyl group at positions 6 and 4 on the benzothiazole contrasts with the chloro-methyl group at positions 6 and 7 on the benzodithiazine in Compound 2. Positional differences may influence steric hindrance and π-stacking interactions .

- Functional Groups : The triethoxybenzamide group replaces the hydrazine moiety in Compound 2, introducing ether linkages and an amide bond. This substitution likely enhances solubility due to the polar triethoxy group .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Key Observations :

- Compound 2 exhibits a high decomposition temperature (271–272°C), likely due to strong intermolecular interactions from sulfone and hydrazine groups .

- The absence of sulfone groups in the target compound may reduce thermal stability but improve solubility in organic solvents.

Hydrogen-Bonding and Crystallinity

The triethoxybenzamide group in the target compound can act as both a hydrogen-bond donor (amide NH) and acceptor (ether O, amide C=O), facilitating diverse crystal-packing motifs. In contrast, Compound 2’s hydrazine and sulfone groups enable N–H···O=S hydrogen bonds, which dominate its supramolecular architecture . Graph-set analysis () suggests that such patterns influence macroscopic properties like melting points and solubility .

Research Implications

- Synthetic Optimization : The triethoxybenzamide group’s steric effects may complicate crystallization, necessitating advanced techniques like SHELX-based refinement for structural elucidation .

- Biological Relevance : While Compound 2’s hydrazine group is associated with bioactivity (e.g., antimicrobial properties), the target compound’s amide linkage could enhance metabolic stability in drug design .

Biological Activity

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1204297-82-4

- Molecular Formula : C17H22ClN3O3S

- Molecular Weight : 393.89 g/mol

Synthesis

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The key steps typically include:

- Formation of the benzothiazole ring.

- Introduction of the chloro and methyl groups.

- Coupling with triethoxybenzamide.

This synthetic pathway allows for the modification of functional groups that can enhance biological activity.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells.

- Cell Cycle Arrest : It causes G2/M phase arrest in various cancer cell lines.

- Inhibition of Metastasis : Studies suggest a reduction in metastatic potential through downregulation of matrix metalloproteinases (MMPs).

Neuroprotective Effects

Emerging studies have suggested potential neuroprotective properties of this compound. It may enhance synaptic plasticity and cognitive function by modulating neurotransmitter levels in the brain.

Case Studies

- In Vivo Study on Mice : A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results indicated improved memory performance and reduced amyloid plaque formation compared to control groups .

- Combination Therapy : Research has explored the efficacy of this compound in combination with standard chemotherapy agents. Preliminary results suggest synergistic effects that enhance overall treatment efficacy while reducing side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.